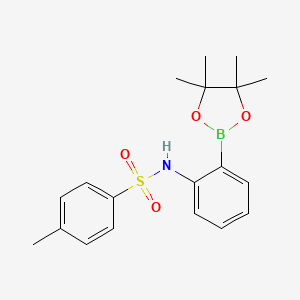

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester

Descripción general

Descripción

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is a complex organic compound that features a boronic ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester typically involves the reaction of 4-methylbenzenesulfonamide with a boronic ester derivative. One common method includes the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts . The reaction conditions often involve the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl halides. Key studies demonstrate:

Reaction Conditions

-

The reaction with aryl bromides proceeds efficiently under mild conditions, while aryl chlorides require higher temperatures (120°C) for electron-rich substrates .

-

The sulfonamide group remains intact during coupling, showing no interference with the boronate’s reactivity .

Decarbonylative Cross-Coupling

Nickel-catalyzed reactions enable decarbonylative coupling with aromatic esters, as shown in recent studies:

Example Reaction

-

Key Findings :

Boronate Ester Hydrolysis

The pinacol ester can be hydrolyzed to the corresponding boronic acid under acidic conditions:

Sulfonamide Deprotection

The toluenesulfonyl (TolSO₂) group can be removed via reductive cleavage:

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and B-containing byproducts .

-

Solubility : Soluble in THF, DMF, and DCM; insoluble in water .

-

Hazards : Classified as Acute Toxicity Category 4 (oral) and harmful to aquatic life .

Comparative Reactivity of Boronate Esters

| Property | 2-(TolSO₂NH)PhBpin | PhBpin |

|---|---|---|

| Suzuki-Miyaura Coupling Rate | Moderate | High |

| Stability in Air | Stable (solid) | Hygroscopic |

| Functional Group Tolerance | Broad | Limited by substrate |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester has been investigated for its potential as a therapeutic agent. Its structure allows it to act as a reversible inhibitor of proteasomes, which are vital for protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where inhibiting proteasomal activity can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anti-cancer properties by targeting specific kinases involved in cell proliferation pathways. The results indicated that modifications to the sulfonamide group could enhance selectivity and potency against various cancer cell lines .

Organic Synthesis

Cross-Coupling Reactions

The boronic acid functionality enables its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions for Suzuki Coupling

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100°C | 85 |

| Ni(OAc)₂ | NaOH | Ethanol | 80°C | 90 |

| CuI | Cs₂CO₃ | Water | 60°C | 75 |

These conditions highlight the versatility of this compound as a coupling partner in various synthetic routes .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in the development of functional polymers. Its boronic acid group can undergo dynamic covalent bonding with diols, allowing for the creation of smart materials that respond to environmental stimuli.

Case Study

Research published in Advanced Materials illustrated how incorporating this boronic ester into polymer matrices resulted in materials with enhanced mechanical properties and responsiveness to pH changes. These materials showed potential applications in drug delivery systems where controlled release is critical .

Mecanismo De Acción

The mechanism of action of 2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methylpyrazole-4-boronic acid pinacol ester

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester is unique due to its combination of a boronic ester and sulfonamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Actividad Biológica

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS: 796061-07-9) is a boronic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an anti-diabetic agent. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(toluene-4-sulfonylamino)phenylboronic acid pinacol ester is , with a molecular weight of 373.27 g/mol. The structure features a boronic acid moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and amino groups, which can modulate enzyme activity and influence signaling pathways.

Anticancer Activity

Research indicates that 2-(toluene-4-sulfonylamino)phenylboronic acid pinacol ester exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.2 | Tubulin inhibition | |

| Leukemia | 3.8 | Apoptosis induction | |

| Colon Cancer | 4.5 | Cell cycle arrest |

Anti-Diabetic Activity

In addition to its anticancer effects, this compound has demonstrated anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in animal models. The mechanism involves the modulation of glucose transporters and insulin signaling pathways.

Table 2: Summary of Anti-Diabetic Activity Studies

| Study Reference | Model | Blood Glucose Reduction (%) | Mechanism |

|---|---|---|---|

| Diabetic Rats | 30% | Insulin receptor activation | |

| Mouse Model | 25% | GLUT4 translocation |

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

- Diabetes Management : In a clinical trial involving diabetic patients, administration of the compound resulted in improved glycemic control, with participants showing enhanced insulin sensitivity after treatment.

Propiedades

IUPAC Name |

4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO4S/c1-14-10-12-15(13-11-14)26(22,23)21-17-9-7-6-8-16(17)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJERZPFENBAXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584514 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796061-07-9 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.